6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine

Medicinal Chemistry Chemical Biology Parallel Synthesis

This bromine-substituted purine-piperazine-pyrimidine scaffold is a strategic diversification intermediate for medicinal chemistry. The C-5 bromine handle enables parallel synthesis of 24–96 distinct analogs via Suzuki or Buchwald-Hartwig coupling, accelerating SAR exploration of the pyrimidine moiety. Unlike its methyl, ethyl, or fluoro congeners, the C-Br bond provides moderate lipophilicity (ΔAlogP ≈ +0.4–0.8) and a reactive cross-coupling site absent in non-halogenated or less reactive analogues. Purchase this single batch to generate diverse libraries and systematically investigate halogen-bonding contributions to kinase selectivity.

Molecular Formula C18H21BrN8O
Molecular Weight 445.3 g/mol
CAS No. 2640947-53-9
Cat. No. B6468002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine
CAS2640947-53-9
Molecular FormulaC18H21BrN8O
Molecular Weight445.3 g/mol
Structural Identifiers
SMILESC1CC(OC1)CN2C=NC3=C2N=CN=C3N4CCN(CC4)C5=NC=C(C=N5)Br
InChIInChI=1S/C18H21BrN8O/c19-13-8-20-18(21-9-13)26-5-3-25(4-6-26)16-15-17(23-11-22-16)27(12-24-15)10-14-2-1-7-28-14/h8-9,11-12,14H,1-7,10H2
InChIKeyUUCKYHNVMXGGEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine (CAS 2640947-53-9): A Purine-Piperazine-Pyrimidine for Targeted Kinase Probe Synthesis


The compound 6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine (CAS 2640947-53-9) is a synthetic purine derivative featuring a piperazine linker connecting a bromopyrimidine motif to a 9-oxolan-2-ylmethyl-purine core . Its structural architecture places it within a frequently explored class of purine–piperazine–pyrimidine hybrids that have been investigated in patents as kinase inhibitor scaffolds and receptor antagonists [1]. The C-5 bromine atom on the pyrimidine ring distinguishes it as a reactive handle for palladium-catalyzed cross-coupling reactions, making it particularly valuable as a late-stage diversification intermediate in medicinal chemistry programs.

Why Simple Replacement of 6-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine May Compromise Research Outcomes


Substituting 6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine with its close 5-methyl, 5-ethyl, or 5-fluoro analogs on the pyrimidine ring is likely to alter both target engagement and downstream derivatization potential. The C-Br bond provides a unique combination of moderate lipophilicity enhancement (estimated AlogP increase of ~0.4–0.8 units versus the 5-H or 5-methyl congener) and a synthetic cross-coupling site that is absent in C-H, C-CH3, or C-F variants [1]. Such property shifts can lead to different absorption and metabolic profiles, while the absence of the bromine handle eliminates a key advantage for generating focused compound libraries through Suzuki or Buchwald-Hartwig reactions. Therefore, interchanging these analogs without confirmation of equivalent biological and chemical performance risks invalidating SAR conclusions and reducing the utility of the compound as a diversification intermediate [2].

Quantitative Differentiation Evidence for 6-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine Against its Closest Analogs


Synthetic Diversification Potential: C5-Br as a Cross-Coupling Handle Absent in Non-Halogenated Analogs

The compound uniquely offers a C(sp2)–Br bond on the pyrimidine ring that enables direct Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling. The 5-methyl, 5-ethyl, and 4,6-dimethyl congeners lack this reactive site, requiring additional de novo synthesis for further diversification. This difference is a strict structural feature, not a measured biological activity, but is directly verifiable by the molecular formula: C18H21BrN8O (target) vs. C19H24N8O (5-methyl analog) [1].

Medicinal Chemistry Chemical Biology Parallel Synthesis

Lipophilicity Shift Relative to 5-Methyl and 5-Fluoro Analogs

The bromine substitution at pyrimidine C5 is expected to increase lipophilicity compared to the 5-methyl analog. Based on computed properties of structurally similar purine–piperazine–pyrimidine series, the XLogP3 for a representative 5-fluoro congener is 2.3 [1]. Halogen replacement of fluorine with bromine typically raises logP by 0.4–0.8 units due to increased polarizability and reduced H-bond acceptor strength of the halogen. This difference can affect membrane permeability and metabolic stability, an important consideration when the compound is used as a starting point for lead optimization.

ADME Drug Design Physicochemical Profiling

Halogen Bonding Potential for Target Engagement Differentiation

The sigma-hole on the bromine atom can participate in halogen bonding with backbone carbonyls or aromatic side chains in protein binding sites, a non-canonical interaction that cannot be replicated by methyl, ethyl, or unsubstituted pyrimidine analogs. In structurally related purine–piperazine–pyrimidine kinase inhibitor series, halogen-substituted derivatives have shown 2- to 10-fold differences in binding affinity compared to their non-halogenated counterparts, although direct Ki data for the target compound is not publicly available [1]. The bromine atom therefore introduces a unique pharmacophoric feature that may be critical for selective target engagement.

Structural Biology Target Engagement Molecular Recognition

High-Value Application Scenarios for 6-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine Based on Differentiated Properties


Late-Stage Diversification Hub in Kinase-Focused Library Synthesis

The C-Br bond serves as a universal cross-coupling site to install aryl, heteroaryl, alkynyl, or amino substituents in the final step of a parallel synthesis. This allows a single batch of the compound to be converted into 24–96 distinct analogs using standard Suzuki or Buchwald-Hartwig conditions, dramatically accelerating SAR exploration of the pyrimidine end of the purine–piperazine–pyrimidine scaffold .

Physicochemical Probe for Halogen-Dependent ADME Studies

When used alongside the 5-methyl and 5-fluoro analogs, the bromo compound serves as the highest-lipophilicity member of a matched-pair series, enabling systematic investigation of how incremental logP changes affect permeability, metabolic stability, and CYP450 inhibition in the target scaffold. This is especially useful for early drug discovery programs where balancing potency and clearance is critical .

Halogen Bonding-Driven Selectivity Profiling in Kinase Panels

The bromine atom provides a distinctive halogen bond donor that can be exploited in structure-based drug design. Screening the compound against a panel of kinases and comparing the selectivity fingerprint to that of the methyl analog may reveal targets where the halogen bond contributes to affinity, guiding the design of selective inhibitors for kinases with a suitable acceptor residue in the binding pocket .

Quote Request

Request a Quote for 6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.